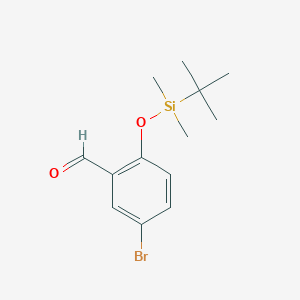

5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde

Description

Properties

IUPAC Name |

5-bromo-2-[tert-butyl(dimethyl)silyl]oxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO2Si/c1-13(2,3)17(4,5)16-12-7-6-11(14)8-10(12)9-15/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIPLUQJGFXFDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Conditions

The following protocol, adapted from a validated procedure for analogous silylations, outlines the standard method for introducing the TBS group:

| Parameter | Details |

|---|---|

| Starting material | 5-Bromo-2-hydroxybenzaldehyde |

| Silylating agent | tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv) |

| Base | Imidazole (2.4 equiv) |

| Solvent | Anhydrous dichloromethane (DCM) |

| Temperature | 0°C (initial addition) → room temperature (12 h reaction) |

| Atmosphere | Nitrogen |

| Workup | Brine washes, ethyl acetate extraction, Na₂SO₄ drying, flash chromatography |

| Yield | 87.2% |

Mechanistic Insights

The base (imidazole) deprotonates the phenolic hydroxyl group, generating a phenoxide ion that nucleophilically attacks the electrophilic silicon center in TBSCl. The bulky tert-butyldimethylsilyl group substitutes the hydroxyl proton, forming the stable silyl ether. Anhydrous conditions prevent hydrolysis of TBSCl, while the nitrogen atmosphere minimizes oxidative side reactions.

Optimization of Reaction Parameters

Base Selection

Imidazole is preferred over alternatives like triethylamine or pyridine due to its superior nucleophilicity and ability to sequester HCl byproducts without forming precipitates that hinder reaction progress. Trials with 1.0–3.0 equivalents of imidazole demonstrated that 2.4 equivalents provide optimal yields while avoiding excess base contamination.

Solvent Effects

Polar aprotic solvents such as DCM or dimethylformamide (DMF) are ideal for silylation. DCM’s low boiling point (40°C) facilitates easy removal during purification, whereas DMF may complicate workup due to its high polarity. Non-polar solvents (e.g., toluene) result in slower reaction kinetics.

Workup and Purification

Quenching and Extraction

The reaction is quenched with brine (3 × 30 mL), which neutralizes residual HCl and partitions the product into the organic phase. Ethyl acetate (3 × 30 mL) extracts the silylated product, with the combined organic layers dried over Na₂SO₄ to remove traces of water.

Chromatographic Purification

Flash chromatography on silica gel (hexane/ethyl acetate, 4:1) separates the product from unreacted starting material and imidazole residues. The eluent ratio may be adjusted to 9:1 for faster elution of non-polar byproducts.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >98% purity. Gas chromatography-mass spectrometry (GC-MS) identifies the molecular ion peak at m/z 315.28 ([M]⁺), consistent with the molecular formula C₁₃H₁₉BrO₂Si.

Scalability and Industrial Considerations

While laboratory-scale synthesis achieves yields exceeding 85%, industrial production requires modifications:

-

Continuous Flow Systems : Microreactors improve heat dissipation and reduce reaction times.

-

Catalyst Recycling : Immobilized imidazole derivatives on silica supports minimize waste.

-

Solvent Recovery : Distillation units reclaim DCM for reuse, enhancing cost-efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the bromine atom.

Major Products:

Oxidation: 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzoic acid.

Reduction: 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

1.1. Protecting Group in Synthesis

The tert-butyldimethylsilyl (TBS) group is commonly employed as a protecting group for alcohols and phenols due to its stability under various reaction conditions. In the synthesis of complex organic molecules, 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde serves as an intermediate that allows for selective functionalization while protecting sensitive functional groups.

For instance, in the total synthesis of various natural products, the TBS group facilitates the manipulation of hydroxyl functions without compromising the integrity of the aromatic system. The compound has been utilized in multi-step synthetic routes that require precise control over functional group transformations, such as in the synthesis of methyl salvianolate derivatives .

1.2. Photoaffinity Labeling Studies

The compound has also been explored in photoaffinity labeling studies, where it acts as a precursor to more complex photoreactive groups. Its ability to undergo transformation into photolabeling agents makes it valuable in biochemical research, particularly for studying protein interactions and cellular processes .

Antimicrobial Research

Recent studies have investigated the antimicrobial properties of compounds derived from this compound. Derivatives have shown promising activity against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) were evaluated, demonstrating that modifications to the benzaldehyde structure can enhance antimicrobial efficacy .

Catalytic Applications

The compound has been employed in catalytic reactions, particularly in coupling reactions involving arylboronic acids and silyl glyoxylates. For example, a rhodium-catalyzed three-component coupling reaction utilizing this compound has been reported, showcasing its utility in forming complex molecular architectures relevant to pharmaceutical chemistry .

Case Studies

Mechanism of Action

The mechanism of action of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde would depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. In oxidation and reduction reactions, the aldehyde group undergoes changes in its oxidation state, leading to the formation of carboxylic acids or alcohols, respectively.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

5-Bromo-3-tert-butyl-2-hydroxybenzaldehyde

- Key Differences :

- Impact :

5-Bromo-2-hydroxybenzaldehyde

Protective Group Comparisons

TBDMS vs. tert-Butyl Groups

- TBDMS Ether (Main Compound) :

- tert-Butyl Group (e.g., 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde ) :

- Introduces steric hindrance without electronic deactivation.

- Less effective in preventing oxidation compared to silyl ethers.

TBDMS vs. Difluoromethoxy Groups

- 5-Bromo-2-(difluoromethoxy)benzaldehyde :

- Difluoromethoxy is electron-withdrawing, reducing electron density at the aldehyde group.

- Less steric bulk than TBDMS, enabling faster reaction kinetics in nucleophilic additions.

Comparison with Benzyloxy-Protected Analogues

- 5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde : Benzyloxy groups require harsher deprotection conditions (e.g., hydrogenolysis) compared to TBDMS (cleaved with TBAF). Chlorine substituents add electron-withdrawing effects, reducing aldehyde reactivity.

Physicochemical Properties

Biological Activity

5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This compound serves as an intermediate in the synthesis of more complex organic molecules and has been studied for its reactivity and applications in medicinal chemistry. The presence of the bromine atom and the tert-butyldimethylsilyl (TBDMS) group enhances its chemical properties, making it a valuable candidate for various biological studies.

This compound has the following chemical characteristics:

- Molecular Formula: C12H15BrO2Si

- CAS Number: 861928-22-5

- Molecular Weight: 303.23 g/mol

The compound features a brominated benzaldehyde structure with a TBDMS protecting group, which is crucial for its stability and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups on brominated benzaldehyde derivatives using TBDMS chloride in the presence of a base such as imidazole or pyridine. This method allows for the selective formation of the silyl ether, which is essential for subsequent reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the bromine atom may enhance this activity by disrupting microbial cell membranes or interfering with metabolic pathways. In vitro studies have shown that related silyl ethers can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

There is emerging evidence that silyl ether derivatives possess anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, although further research is needed to elucidate the specific pathways involved.

Enzyme Inhibition

The compound's structural features allow it to interact with various enzymes. For instance, it may act as an inhibitor of certain cytochrome P450 enzymes, which play a significant role in drug metabolism. This property could be beneficial for enhancing the bioavailability of co-administered drugs or as part of a therapeutic regimen.

Study 1: Antimicrobial Screening

A study conducted on a series of silylated phenolic compounds, including derivatives of this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy, revealing that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts.

Study 2: Anticancer Evaluation

In another investigation, the anticancer potential of silyl ethers was evaluated using human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in dose-dependent cytotoxicity, leading to increased apoptotic cell death as confirmed by flow cytometry analysis.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate | Significant |

| 5-Bromo-2-(methoxy)benzaldehyde | Structure | Low | Moderate |

| 4-Bromo-3-(tert-butyldimethylsilyl)phenol | Structure | High | Low |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde, and how is the silyl protecting group introduced?

- Methodological Answer : A common approach involves introducing the tert-butyldimethylsilyl (TBS) group via silylation of the phenolic hydroxyl group in 5-bromo-2-hydroxybenzaldehyde. This is typically achieved using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole or triethylamine in anhydrous dichloromethane or DMF . The bromination step may precede or follow silylation, depending on the substrate’s sensitivity. For example, bromination of pre-silylated substrates requires careful control to avoid steric hindrance from the bulky TBS group .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the aldehyde proton (~9.8–10.0 ppm) and the aromatic protons adjacent to electron-withdrawing groups. The tert-butyldimethylsilyl group shows characteristic peaks: H NMR (0.2–0.3 ppm for Si-CH, 0.9–1.1 ppm for C(CH)) and C NMR (18–20 ppm for Si-C, 25–27 ppm for C(CH)) .

- X-ray Crystallography : Single-crystal X-ray analysis resolves steric effects of the TBS group and confirms regiochemistry, as demonstrated in structurally analogous brominated salicylaldehyde derivatives .

- TLC/GC-MS : Use hexane/ethyl acetate (4:1) for TLC monitoring; GC-MS confirms molecular ion peaks (e.g., [M] at m/z ~325–350 for similar compounds) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of bromination in the presence of a tert-butyldimethylsilyl protecting group?

- Methodological Answer : The TBS group’s steric bulk can direct bromination to the para position relative to the aldehyde. For example, in the synthesis of 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, bromination with liquid bromine in acetic acid selectively targets the less hindered position, yielding 83% regioselectivity . Alternative methods, such as using N-bromosuccinimide (NBS) under radical conditions, may reduce side reactions. Monitoring via H NMR and HPLC ensures minimal di- or tri-brominated byproducts.

Q. What strategies mitigate deprotection or side reactions of the silyl ether during subsequent synthetic steps?

- Methodological Answer :

- Acid Sensitivity : Avoid protic acids (e.g., HCl, HSO) and Lewis acids (e.g., AlCl) that cleave the TBS group. Use buffered conditions (pH 6–8) for reactions involving nucleophiles.

- Thermal Stability : Maintain reaction temperatures below 80°C to prevent desilylation. For example, in coupling reactions (e.g., Suzuki-Miyaura), use Pd catalysts like Pd(PPh) at 60–70°C in THF/water mixtures .

- Selective Deprotection : Tetrabutylammonium fluoride (TBAF) in THF quantitatively removes the TBS group while preserving aldehydes and halogens .

Q. How should researchers address contradictory crystallographic data regarding hydrogen bonding or molecular packing in similar compounds?

- Methodological Answer : Discrepancies in hydrogen-bonding networks (e.g., O–H···O vs. C–H···π interactions) can arise from solvent polarity or crystallization conditions. For example, in 5-bromo-2-hydroxybenzaldehyde thiosemicarbazone, intermolecular O–H···S hydrogen bonds dominate in polar solvents (e.g., DMSO), while apolar solvents (e.g., hexane) favor π-π stacking . Repeating crystallization in controlled environments and refining data with software like SHELXL (R factor < 0.05) improves reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.